molecular formula C8H9N5O2S B4308127 2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid

2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid

Cat. No.: B4308127
M. Wt: 239.26 g/mol
InChI Key: QDSVUNZOTXYOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1H-Pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid (CAS: 879449-62-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfanylidene (=S) group at position 5 and a 1H-pyrazol-5-yl moiety at position 3. The propanoic acid side chain at position 4 contributes to its polar and acidic properties. Characterization of analogous compounds typically involves FT-IR, $^{1}\text{H}$ NMR, and $^{13}\text{C}$ NMR spectroscopy to confirm functional groups and structural integrity .

Properties

IUPAC Name

2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c1-4(7(14)15)13-6(11-12-8(13)16)5-2-3-9-10-5/h2-4H,1H3,(H,9,10)(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSVUNZOTXYOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=NNC1=S)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331119
Record name 2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671389
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879449-62-4
Record name 2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, carbonyl compounds, and various oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the ring systems .

Scientific Research Applications

2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of both pyrazole and triazole rings allows for multiple binding interactions, enhancing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations, synthesis methods, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Key Applications/Properties References
2-[3-(1H-Pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid 1H-Pyrazol-5-yl, sulfanylidene (=S) Likely $ \text{C}9\text{H}8\text{N}6\text{O}2\text{S} $ ~280.28 (estimated) Not explicitly described; likely alum-catalyzed aqueous synthesis Research use, potential drug impurity/pharmacological candidate
3-[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid 4-Methylphenyl, sulfanyl (-SH) $ \text{C}{12}\text{H}{13}\text{N}3\text{O}2\text{S} $ 263.31 Not detailed Drug impurity reference standard
2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives Pyridin-3-yl, amino (-NH$2$), methyl (-CH$3$) $ \text{C}{14}\text{H}{21}\text{N}5\text{O}2 $ 291.35 Alum-catalyzed reaction of 3-acetyl pyridine, amino acids, and thiosemicarbazide in water Green chemistry applications; high yields, eco-friendly synthesis
2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]-3-(1H-indol-3-yl)propanoic acid Indol-3-yl, amino, methyl, pyridin-3-yl $ \text{C}{22}\text{H}{21}\text{N}7\text{O}2 $ 415.45 Alum-catalyzed aqueous synthesis Enhanced biological activity due to indole moiety; potential enzyme inhibition
(S)-2-((R)-2-((R)-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid Indenyl, mercapto (-SH), indol-3-yl $ \text{C}{24}\text{H}{25}\text{N}3\text{O}3\text{S} $ 435.54 Multi-step synthesis involving thiol coupling High-resolution crystallography studies; targets enzymes requiring thiol interactions

Key Observations :

Structural Variations :

  • The pyrazol-5-yl group in the target compound distinguishes it from analogs with pyridinyl (e.g., ) or phenyl (e.g., ) substituents. Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance binding to biological targets.
  • Sulfanylidene (=S) vs. sulfanyl (-SH) : The thione group in the target compound influences electronic properties and reactivity compared to thiol-containing analogs .

Synthesis Methods :

  • Alum-catalyzed aqueous synthesis is a common green chemistry approach for triazole derivatives, yielding high-purity products (85–92% yields) .
  • Mercapto-containing compounds (e.g., ) often require specialized coupling reagents, increasing synthetic complexity.

Applications: Compounds with indole or pyridine moieties (e.g., ) exhibit enhanced bioactivity, likely due to interactions with aromatic amino acid residues in enzymes. The target compound’s sulfanylidene group may confer unique redox properties, making it a candidate for metalloenzyme inhibition or prodrug development.

Spectroscopic Data :

  • IR spectra of related compounds show peaks at 1634 cm$^{-1}$ (C=O stretch) and 3200–3400 cm$^{-1}$ (N-H/O-H stretches), consistent with triazole and carboxylic acid functionalities .
  • $^{1}\text{H}$ NMR signals for pyrazole protons typically appear at δ 6.5–7.5 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid
Reactant of Route 2
2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.